![molecular formula C10H11NO2 B12894723 [(5R)-5-Phenyl-4,5-dihydro-1,2-oxazol-5-yl]methanol CAS No. 842163-69-3](/img/structure/B12894723.png)
[(5R)-5-Phenyl-4,5-dihydro-1,2-oxazol-5-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-(5-Phenyl-4,5-dihydroisoxazol-5-yl)methanol is an organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a phenyl group attached to the isoxazole ring, which is further connected to a methanol group. The ®-configuration indicates the specific spatial arrangement of the atoms around the chiral center, which can have significant implications for its chemical properties and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(5-Phenyl-4,5-dihydroisoxazol-5-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydroxylamine with an α,β-unsaturated carbonyl compound, followed by reduction to yield the desired isoxazole derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of ®-(5-Phenyl-4,5-dihydroisoxazol-5-yl)methanol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
化学反应分析
Types of Reactions
®-(5-Phenyl-4,5-dihydroisoxazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The phenyl group or the hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylisoxazole ketones, while reduction could produce phenylisoxazole alcohols or amines.
科学研究应用
®-(5-Phenyl-4,5-dihydroisoxazol-5-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism by which ®-(5-Phenyl-4,5-dihydroisoxazol-5-yl)methanol exerts its effects involves its interaction with specific molecular targets. The phenyl group and the isoxazole ring can interact with enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
(S)-(5-Phenyl-4,5-dihydroisoxazol-5-yl)methanol: The enantiomer of the compound with a different spatial arrangement.
5-Phenylisoxazole: Lacks the hydroxyl group, leading to different chemical properties.
4,5-Dihydroisoxazole: A simpler isoxazole derivative without the phenyl group.
Uniqueness
®-(5-Phenyl-4,5-dihydroisoxazol-5-yl)methanol is unique due to its specific ®-configuration, which can result in distinct biological activity compared to its enantiomer. The presence of both the phenyl group and the hydroxyl group also provides a unique combination of chemical properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
842163-69-3 |
|---|---|
分子式 |
C10H11NO2 |
分子量 |
177.20 g/mol |
IUPAC 名称 |
[(5R)-5-phenyl-4H-1,2-oxazol-5-yl]methanol |
InChI |
InChI=1S/C10H11NO2/c12-8-10(6-7-11-13-10)9-4-2-1-3-5-9/h1-5,7,12H,6,8H2/t10-/m0/s1 |
InChI 键 |
OADLGCREYJAEDI-JTQLQIEISA-N |
手性 SMILES |
C1C=NO[C@@]1(CO)C2=CC=CC=C2 |
规范 SMILES |
C1C=NOC1(CO)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


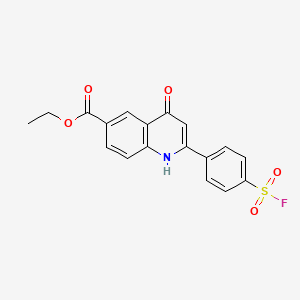
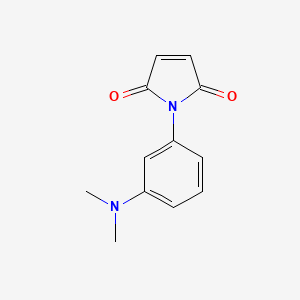
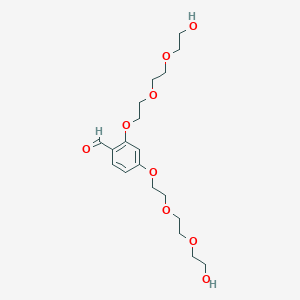

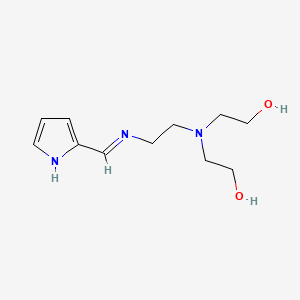
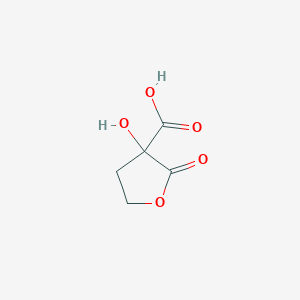
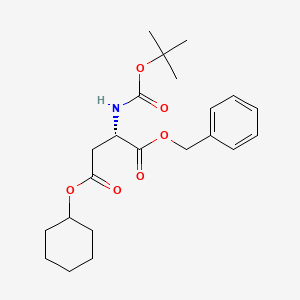
![7H-Pyrano[4,3-d]isoxazol-7-one, 3-(2,6-dichlorophenyl)-4,5-dihydro-](/img/structure/B12894704.png)
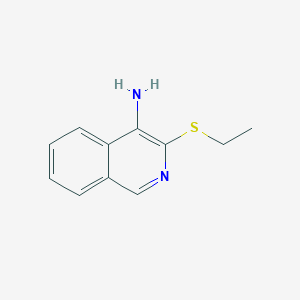
![4-{(E)-[(Furan-2-yl)methylidene]amino}-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B12894708.png)
![6-Methyl-7-nitro-1H-pyrrolo[3,4-c]pyridine-3,4(2H,5H)-dione](/img/structure/B12894719.png)
![Ethyl 4-[(2,6-diaminopyrimidin-4-yl)amino]benzoate](/img/structure/B12894732.png)
![3-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)benzamide](/img/structure/B12894733.png)
![4-(Cyclopentylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12894734.png)
